

DY3002: Application Notes and Protocols for Preclinical NSCLC Animal Model Studies

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Compound of Interest

Compound Name: DY3002
Cat. No.: B13435455

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Introduction

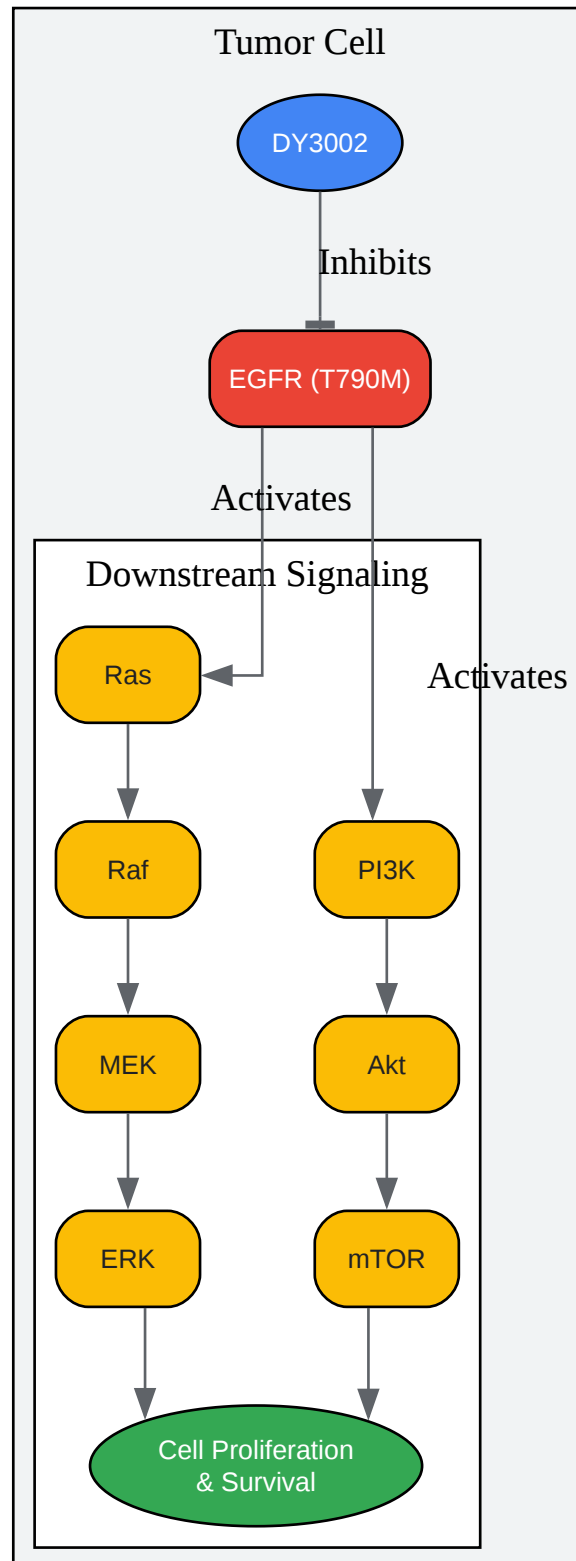
DY3002 is a novel, selective, and potent irreversible small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) T790M mutation. This mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in patients with non-small cell lung cancer (NSCLC). Developed by researchers at Dalian Medical University, **DY3002** has demonstrated significant preclinical activity in models of T790M-positive NSCLC, positioning it as a promising therapeutic candidate.

These application notes provide a comprehensive overview of the preclinical animal model studies of **DY3002** in NSCLC, including detailed experimental protocols and a summary of key in vivo efficacy data. The information presented here is intended to guide researchers in the design and execution of further preclinical evaluations of **DY3002** and similar targeted therapies.

Mechanism of Action

DY3002 selectively targets the ATP-binding site of the EGFR kinase domain, with a high affinity for the T790M mutant form. By covalently binding to a cysteine residue (Cys797) in the active site, **DY3002** irreversibly inhibits EGFR signaling, leading to the suppression of downstream pathways responsible for cell proliferation and survival. This targeted approach spares wild-type EGFR, potentially leading to a wider therapeutic window and reduced side effects compared to non-selective inhibitors.

Signaling Pathway



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